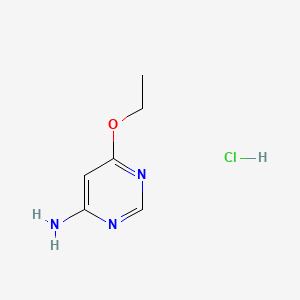
Tribenzyl 2-Hydroxypropane-1,1,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tribenzyl 2-Hydroxypropane-1,1,3-tricarboxylate is an organic compound with the molecular formula C27H26O7 and a molecular weight of 462.49 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tribenzyl 2-Hydroxypropane-1,1,3-tricarboxylate can be synthesized through the esterification of 2-Hydroxypropane-1,1,3-tricarboxylic acid with benzyl alcohol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion.
Analyse Des Réactions Chimiques
Types of Reactions
Tribenzyl 2-Hydroxypropane-1,1,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of new esters or amides.
Applications De Recherche Scientifique
Tribenzyl 2-Hydroxypropane-1,1,3-tricarboxylate is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors, particularly those targeting Human Histone Deacetylase (HDAC), which has implications in cancer research.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Tribenzyl 2-Hydroxypropane-1,1,3-tricarboxylate involves its conversion to active metabolites that inhibit HDAC enzymes. These enzymes play a crucial role in regulating gene expression by modifying histones, and their inhibition can lead to the reactivation of tumor suppressor genes, thereby exerting anti-cancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Citric Acid:
Isocitric Acid: 1-Hydroxypropane-1,2,3-tricarboxylic acid, another tricarboxylic acid involved in the citric acid cycle.
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid, used in the citric acid cycle.
Uniqueness
Tribenzyl 2-Hydroxypropane-1,1,3-tricarboxylate is unique due to its specific structure and its role as an intermediate in the synthesis of HDAC inhibitors. Unlike citric acid and its derivatives, which are primarily involved in metabolic pathways, this compound is used in targeted therapeutic research .
Propriétés
Formule moléculaire |
C27H26O7 |
|---|---|
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
tribenzyl 2-hydroxypropane-1,1,3-tricarboxylate |
InChI |
InChI=1S/C27H26O7/c28-23(16-24(29)32-17-20-10-4-1-5-11-20)25(26(30)33-18-21-12-6-2-7-13-21)27(31)34-19-22-14-8-3-9-15-22/h1-15,23,25,28H,16-19H2 |
Clé InChI |
HBISPYZHZZSSMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CC(C(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


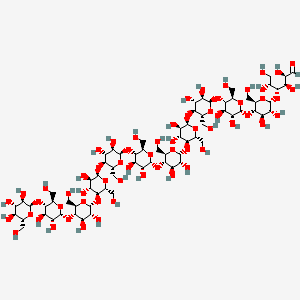
![3-Ethoxy-3-[4-[(3-propan-2-yloxyphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13847872.png)
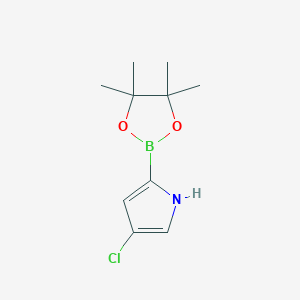
![sodium;2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13847878.png)
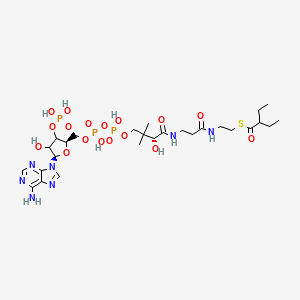
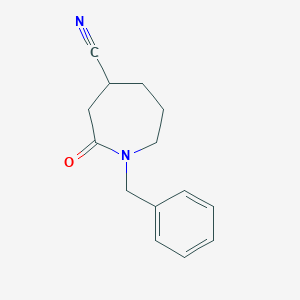
![5-Bromo-6-[(4-ethylmorpholin-3-yl)methoxy]pyridine-3-sulfonamide](/img/structure/B13847903.png)
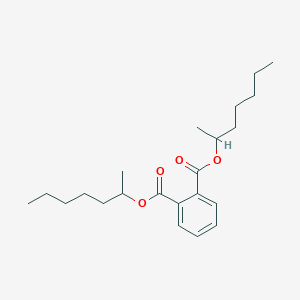
![(2Z)-N-[(1R)-3-[[3-methyl-1-[(3S,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide](/img/structure/B13847906.png)

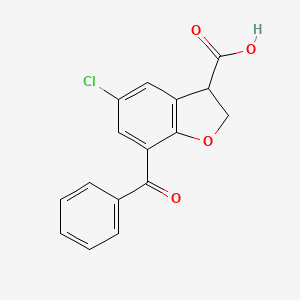
![Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide](/img/structure/B13847947.png)
